Carbamate vs. Amine Linkage
Piperidin-2-ylmethylpiperidine-1-carboxylate contains a carbamate ester linkage (-O-C(=O)-N-) connecting the two piperidine rings, whereas the comparator 1-(piperidin-2-ylmethyl)piperidine (CAS 81310-55-6) features a direct methylene (-CH2-) bridge between the piperidine nitrogen atoms [1]. This difference is quantified by the Topological Polar Surface Area (TPSA): 41.6 Ų for the target carbamate vs. 6.48 Ų (estimated) for the comparator amine [1].
Higher polarity and hydrogen-bonding capacity context
Computed property; experimental validation recommended
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 41.6 Ų (computed) |
| Comparator Or Baseline | 1-(Piperidin-2-ylmethyl)piperidine (estimated ~6.48 Ų) |
| Quantified Difference | Approximately 6.4-fold higher TPSA for the target compound |
| Conditions | Computed molecular property based on PubChem data |
Why This Matters
Higher TPSA correlates with increased hydrogen-bonding capacity and polarity, influencing solubility, membrane permeability, and target engagement—critical parameters for selecting an appropriate intermediate in CNS-focused or aqueous-based syntheses.
- [1] PubChem. (2026). Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride (CID 119031278). Computed Properties. National Library of Medicine. View Source
